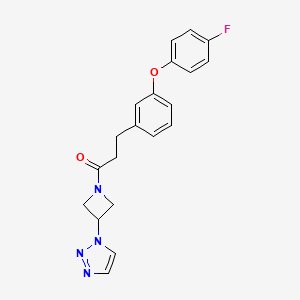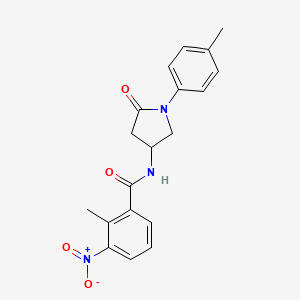
N-(1-benzylpiperidin-4-yl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(1-benzylpiperidin-4-yl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, also known as BQCA, is a synthetic chemical that has been extensively studied in scientific research. BQCA is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a type of receptor that is involved in various physiological processes in the body. In
Scientific Research Applications
Anticonvulsant Activity
Research focused on the synthesis of 1-benzylsubstituted derivatives of quinazolin-3-yl acetamide aimed at evaluating their affinity to GABAergic biotargets and anticonvulsant activity. Despite a comprehensive synthesis approach and docking studies to predict activity, the synthesized substances did not exhibit significant anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice. This outcome suggests a specific role of the NHCO cyclic fragment in anticonvulsant activity, emphasizing the need for further structural optimization for potential anticonvulsant applications (El Kayal et al., 2022).
Antitumor and Antimicrobial Activities
Another study synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating remarkable broad-spectrum antitumor activity. The compounds were significantly potent compared to the positive control, 5-FU, across various cancer cell lines. Molecular docking studies showed similar binding modes to key biomolecular targets, suggesting these compounds as promising leads for anticancer drug development (Al-Suwaidan et al., 2016).
DNA Interaction Studies
Further exploration into quinazolin-4(3H)-one derivatives revealed their potential in DNA interaction studies. Specifically, derivatives exhibited photo-activity towards plasmid DNA under UV irradiation, indicating their applicability in developing photo-chemotherapeutic agents. The study's findings highlight the quinazolinone scaffold's versatility in pharmacological applications, including anticancer and antimicrobial activities (Mikra et al., 2022).
Acetylcholine Esterase Inhibition
Quinazolin-4-amines were evaluated for their potential as acetylcholine esterase inhibitors, demonstrating significant inhibition alongside promising DPPH scavenging effects. This dual activity suggests their utility in developing therapeutic agents for diseases associated with oxidative stress and cholinergic dysfunction, such as Alzheimer's disease (Lan et al., 2020).
Antimicrobial and Quantum Calculations
The antimicrobial activity and quantum calculations on novel sulphonamide derivatives highlighted the synthesis of compounds with good antimicrobial potency. Computational and experimental correlation provided insight into the structural basis of antimicrobial activity, suggesting a promising direction for designing new antimicrobial agents (Fahim & Ismael, 2019).
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c27-20(15-26-21(28)18-8-4-5-9-19(18)24-22(26)29)23-17-10-12-25(13-11-17)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWXAGJZODGJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

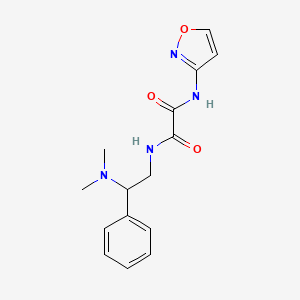
![N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2689866.png)
![N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide](/img/structure/B2689867.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2689869.png)
![1-Methyl-2-oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2689870.png)


![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2689874.png)
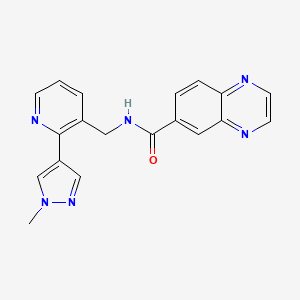

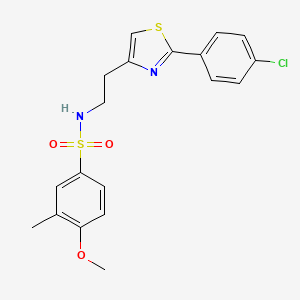
![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2689885.png)
